An In-depth Technical Guide to m-Anisidine: Properties, Synthesis, and Applications in Modern Research
An In-depth Technical Guide to m-Anisidine: Properties, Synthesis, and Applications in Modern Research
This guide provides an in-depth exploration of m-Anisidine (3-methoxyaniline), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and practical applications. Herein, we delve into its fundamental properties, synthesis, reactivity, and its significant role as a building block in various industries, with a particular focus on its applications in the pharmaceutical sector.
Core Characteristics and Physicochemical Properties of m-Anisidine
m-Anisidine, systematically named 3-methoxyaniline, is an aromatic organic compound. It is one of three isomers of anisidine, distinguished by the meta-position of the amino group relative to the methoxy group on the benzene ring.[1] Commercial preparations of this compound typically appear as a clear, light yellow to amber-colored liquid, which may darken to brown upon exposure to air due to oxidation.[1]
Key Identifiers and Molecular Properties:
| Property | Value | Source(s) |
| CAS Number | 536-90-3 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [2] |
| IUPAC Name | 3-Methoxyaniline | [1] |
| Synonyms | m-Aminoanisole, 3-Aminoanisole, 3-Methoxybenzenamine | [3] |
Physicochemical Data:
| Property | Value | Source(s) |
| Appearance | Pale yellow oily liquid | [1] |
| Melting Point | < 0 °C | [1] |
| Boiling Point | 251 °C | [1] |
| Density | 1.096 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.581 | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene, and dilute acids. | [4][5] |
| pKa | 4.23 (at 25 °C) | [4] |
Synthesis of m-Anisidine: A Laboratory-Scale Protocol
The synthesis of m-Anisidine is most commonly achieved through the reduction of m-nitroanisole. The following protocol is a well-established method for its preparation in a laboratory setting.[6]
Synthesis Workflow
The synthesis involves a two-step process starting from m-nitrophenol: methylation of the hydroxyl group followed by the reduction of the nitro group.
Caption: General synthesis pathway for m-Anisidine.
Detailed Experimental Protocol
This protocol details the reduction of m-nitroanisole using iron filings in the presence of hydrochloric acid.
Materials:
-
m-Nitroanisole (0.23 mole)
-
Methanol (110 mL)
-
Concentrated Hydrochloric Acid (7.5 mL)
-
Iron Filings (0.75 gram atom)
-
Sodium Hydroxide (for basification)
-
Diethyl Ether (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-nitroanisole, methanol, and concentrated hydrochloric acid.
-
Heat the mixture to boiling with continuous stirring.
-
Add the iron filings in small portions over a period of one hour to control the exothermic reaction.
-
Continue refluxing and stirring for an additional five hours after the final addition of iron filings.
-
After the reaction is complete, make the mixture strongly alkaline with a concentrated solution of sodium hydroxide.
-
Perform steam distillation to separate the product. Collect the initial methanol distillate separately.
-
Extract the remaining aqueous distillate with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
The final product, m-Anisidine, can be further purified by vacuum distillation.[6]
Chemical Reactivity and Key Transformations
The chemical reactivity of m-Anisidine is primarily dictated by the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group imparts nucleophilic character and allows for diazotization, while the methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution.[4]
Diazotization and the Sandmeyer Reaction
A cornerstone of m-Anisidine's utility in synthesis is its ability to undergo diazotization. The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] This intermediate is highly versatile and can be converted into a wide array of functional groups through the Sandmeyer reaction, which utilizes copper(I) salts as catalysts.[2]
Caption: Diazotization of m-Anisidine followed by Sandmeyer reactions.
The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2]
Applications in Pharmaceutical and Chemical Industries
m-Anisidine is a valuable intermediate in the synthesis of a variety of organic compounds, from dyes to pharmaceuticals.[4]
Role in Drug Development
The methoxyaniline scaffold is a common feature in many biologically active molecules. Notably, derivatives of anisidine are used in the synthesis of potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[7] For example, 5-(ethylsulfonyl)-2-methoxyaniline, a related compound, is a crucial fragment for a number of potent VEGFR-2 inhibitors.[7] The synthesis of such complex molecules often leverages the reactivity of the anisidine core.
Other reported pharmaceutical applications include its use in the synthesis of:
-
N-substituted-3-chloro-2-azetidinones, which have potential as anthelmintic agents.[8]
-
Indoles, via rhodium-catalyzed reactions.[8]
-
Benzimidazoles, through copper-catalyzed synthesis.[8]
Other Industrial Applications
Beyond pharmaceuticals, m-Anisidine is utilized in:
-
Azo Dyes: It serves as a common precursor for the synthesis of azo dyes.[4]
-
Corrosion Inhibition: It has been employed as a corrosion inhibitor for metals such as aluminum and copper in acidic environments.[4]
-
Organic Photosensitive Materials: It is used in the production of materials for photosensitive applications.[4]
Analytical Characterization
For quality control and research purposes, the identity and purity of m-Anisidine are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Spectroscopic Data
¹H NMR (in CDCl₃): The proton NMR spectrum of m-Anisidine shows characteristic signals for the aromatic protons, the methoxy group, and the amino group. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. A representative set of data is provided below.[9]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.03 | m |
| Aromatic-H | 6.30 | m |
| Aromatic-H | 6.24 | m |
| Aromatic-H | 6.21 | m |
| -OCH₃ | 3.72 | s |
| -NH₂ | 3.59 | br s |
¹³C NMR (in CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.[10]
| Assignment | Chemical Shift (δ, ppm) |
| C-O | ~160 |
| C-N | ~148 |
| Aromatic C-H | ~100 - 130 |
| -OCH₃ | ~55 |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of m-Anisidine and quantifying any impurities. A typical impurity in ortho-anisidine is aniline, ortho-chloroanisole and ortho-chloroaniline, and similar impurities could be expected in m-anisidine depending on the synthetic route.[11]
Illustrative HPLC Method: A reverse-phase HPLC method can be employed for the analysis of anisidines.[8][12]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid.[12]
-
Detection: UV detection at a wavelength of 254 nm is commonly used.[8]
-
Flow Rate: Typically around 1.0 mL/min.
This method can be adapted and validated for the specific purpose of assessing the purity of m-Anisidine and identifying potential process-related impurities or degradation products.
Safety, Handling, and Storage
m-Anisidine is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[13]
-
Irritation: It can cause skin and eye irritation.[13]
-
Organ Effects: May cause damage to organs through prolonged or repeated exposure. There is also a risk of methemoglobinemia.[3][13]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[13]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
It is light-sensitive and should be stored protected from light.[13]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13]
Conclusion
m-Anisidine is a chemical of significant industrial and academic importance. Its versatile reactivity, particularly the ability of its amino group to undergo diazotization, makes it a valuable precursor in the synthesis of a wide range of compounds. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the creation of novel and complex molecules, including potentially life-saving pharmaceuticals.
References
- Krystof, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 1751-1757.
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SIELC Technologies. (n.d.). Separation of N-Methyl-m-anisidine on Newcrom R1 HPLC column. Retrieved from [Link]
- Elmaaty, A. A., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox. RSC Advances, 11(54), 34249-34270.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines and Related Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon (FR)
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ResearchGate. (n.d.). Some clinically used VEGFR-2 inhibitors as well as quinoxaline derivatives having VEGFR-2 inhibitory actions. Retrieved from [Link]
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Oakwood Chemical. (n.d.). m-Anisidine Hydrochloride, min 99% (HPLC)(N), 100 grams. Retrieved from [Link]
- El-Kady, H. A., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 110, 104807.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of O-Anisidine Hydrochloride and its Metabolites.
- NIOSH. (1994). Anisidine: Method 2514. In NIOSH Manual of Analytical Methods (4th ed.).
- Abdel-Maksoud, M. S., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 11(43), 26645-26659.
- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
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PubChem. (n.d.). p-Anisidine. Retrieved from [Link]
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University of Illinois IDEALS. (1912). The synthesis of meta-anisidine. Retrieved from [Link]
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Wikipedia. (n.d.). m-Anisidine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
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Haz-Map. (n.d.). m-Anisidine. Retrieved from [Link]
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University of Calgary. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
- Google Patents. (n.d.). CN101607919B - Method for producing aminoanisole by reacting mixed nitrochlorobenzene in aqueous solvent.
- Fisher Scientific. (2021).
- Beilstein Journal of Organic Chemistry. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
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